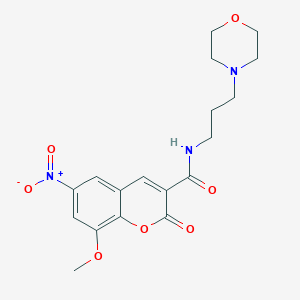

8-methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide

Description

This compound belongs to the chromene-carboxamide class, characterized by a fused bicyclic chromene core (2-oxo-2H-chromene) substituted with methoxy (8-position), nitro (6-position), and a carboxamide group at the 3-position. The carboxamide moiety is further modified with a 3-morpholin-4-ylpropyl chain, introducing a tertiary amine functional group linked via a propyl spacer.

Properties

IUPAC Name |

8-methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O7/c1-26-15-11-13(21(24)25)9-12-10-14(18(23)28-16(12)15)17(22)19-3-2-4-20-5-7-27-8-6-20/h9-11H,2-8H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCYZFZYKOWGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide involves several steps. The general synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core is typically synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid or a nitrating mixture.

Attachment of the Morpholine Moiety: The morpholine moiety is attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine group.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

8-methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Due to the absence of direct studies on the target compound in the provided evidence, comparisons are drawn from structurally analogous chromene-carboxamides and morpholine-containing derivatives.

Structural Analogs

(a) N-Butyl-8-Methoxy-N-Methyl-6-Nitro-2-Oxochromene-3-Carboxamide ()

- Structure : Differs in the carboxamide substituent (N-butyl-N-methyl vs. N-(3-morpholin-4-ylpropyl)).

- The tertiary amine in morpholine may confer pH-dependent solubility or binding interactions (e.g., hydrogen bonding) absent in the butyl-methyl analog.

(b) 5-((Arylidene)amino)-3-(Methylthio)-N-(4-(3-Oxomorpholino)Phenyl)-1H-Pyrazole-4-Carboxamide ()

- Structure : Shares a morpholine-derived substituent but features a pyrazole-carboxamide core instead of chromene.

- The nitro group at position 6 in the chromene analog could enhance electrophilicity, influencing reactivity in biological systems .

Physicochemical and Spectroscopic Comparisons

For instance:

- Nitro groups cause deshielding in adjacent protons, detectable via δ 8–9 ppm in aromatic regions.

- Morpholine substituents may shield nearby protons due to electron-donating effects .

(b) Lumping Strategy ()

The lumping approach groups compounds with shared functional groups (e.g., chromene-carboxamides) to predict properties. Key comparisons include:

Functional Group Impact

- Nitro Group : Common in both the target compound and its analogs (). It may act as a hydrogen-bond acceptor or participate in redox reactions.

- Morpholine vs. Alkyl Chains : Morpholine improves water solubility and bioavailability compared to purely alkyl chains (e.g., butyl-methyl), as seen in drug design trends .

Biological Activity

8-Methoxy-N-(3-morpholin-4-ylpropyl)-6-nitro-2-oxochromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C15H20N4O5

- Molecular Weight : 320.35 g/mol

- Structural Features : The presence of a methoxy group, a morpholine ring, and a nitro group contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of coumarin derivatives, including this compound, against various cancer cell lines. One study specifically focused on its effects against HepG2 liver cancer cells.

In Vitro Studies

In vitro assays demonstrated significant cytotoxic effects on HepG2 cells:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.9 | Induces apoptosis via caspase activation and cell cycle arrest |

The compound exhibited an IC50 value of 0.9 µM, indicating potent antiproliferative activity compared to staurosporine (IC50 = 8.4 µM) . Flow cytometric analysis revealed that this compound induces cell cycle arrest at the G1/S phase and promotes apoptosis by increasing the percentage of cells in the G2/M and pre-G1 phases.

The mechanisms underlying the anticancer activity include:

- Caspase Activation : The compound activates caspase-3/7 pathways, leading to programmed cell death.

- β-Tubulin Polymerization Inhibition : It significantly inhibits β-tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies

A notable case study involved a series of analogues derived from 8-methoxy coumarin structures. These analogues were tested for their antiproliferative effects against various cancer cell lines, with findings summarized below:

| Analogue | IC50 (µM) | Observations |

|---|---|---|

| Compound 4 | 17 | Moderate activity |

| Compound 5 | 0.9 | High activity; significant apoptosis induction |

| Compound 6 | 2.3 | Improved cytotoxicity due to acetylation |

These results suggest that structural modifications can enhance the biological activity of coumarin derivatives .

Antimicrobial Activity

Beyond anticancer properties, some studies have also investigated the antimicrobial effects of related coumarin compounds. For instance, certain derivatives demonstrated leishmanicidal activity against Leishmania species in vitro and in vivo, showcasing their potential as therapeutic agents for neglected tropical diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.